![molecular formula C21H24Cl2N2O2S2 B12451385 N,N'-propane-1,3-diylbis{2-[(4-chlorophenyl)sulfanyl]propanamide}](/img/structure/B12451385.png)
N,N'-propane-1,3-diylbis{2-[(4-chlorophenyl)sulfanyl]propanamide}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-propane-1,3-diylbis{2-[(4-chlorophenyl)sulfanyl]propanamide} is an organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a propane-1,3-diyl backbone and two 2-[(4-chlorophenyl)sulfanyl]propanamide groups. It is often used in research and industrial applications due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-propane-1,3-diylbis{2-[(4-chlorophenyl)sulfanyl]propanamide} typically involves the reaction of propane-1,3-diamine with 2-[(4-chlorophenyl)sulfanyl]propanoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N,N’-propane-1,3-diylbis{2-[(4-chlorophenyl)sulfanyl]propanamide} undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Compounds with substituted functional groups replacing the chlorine atoms.
Scientific Research Applications
N,N’-propane-1,3-diylbis{2-[(4-chlorophenyl)sulfanyl]propanamide} has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-propane-1,3-diylbis{2-[(4-chlorophenyl)sulfanyl]propanamide} involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism may vary depending on the application and the specific biological target.
Comparison with Similar Compounds
Similar Compounds
- N,N’-propane-1,3-diylbis{2-[(4-methylphenyl)sulfanyl]propanamide}
- N,N’-propane-1,3-diylbis{2-[(4-bromophenyl)sulfanyl]propanamide}
- N,N’-propane-1,3-diylbis{2-[(4-fluorophenyl)sulfanyl]propanamide}
Uniqueness
N,N’-propane-1,3-diylbis{2-[(4-chlorophenyl)sulfanyl]propanamide} is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorine atoms can participate in various chemical reactions, making this compound versatile for different applications.
Properties
Molecular Formula |
C21H24Cl2N2O2S2 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[3-[2-(4-chlorophenyl)sulfanylpropanoylamino]propyl]propanamide |
InChI |
InChI=1S/C21H24Cl2N2O2S2/c1-14(28-18-8-4-16(22)5-9-18)20(26)24-12-3-13-25-21(27)15(2)29-19-10-6-17(23)7-11-19/h4-11,14-15H,3,12-13H2,1-2H3,(H,24,26)(H,25,27) |
InChI Key |
IOKFFXTZXDTUEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCCNC(=O)C(C)SC1=CC=C(C=C1)Cl)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone](/img/structure/B12451307.png)
![3-bromo-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B12451308.png)
![N-[(1E)-[(2-Chlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B12451322.png)
![2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol](/img/structure/B12451327.png)
![N-{1-[(diphenylmethyl)amino]-2-methyl-1-oxopropan-2-yl}-N-methylpyridine-2-carboxamide](/img/structure/B12451329.png)
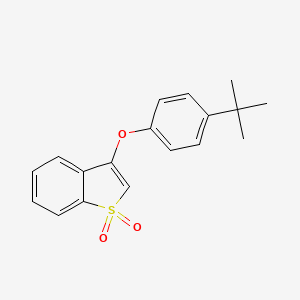
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B12451334.png)
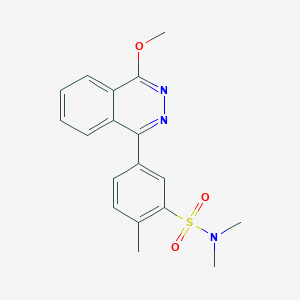
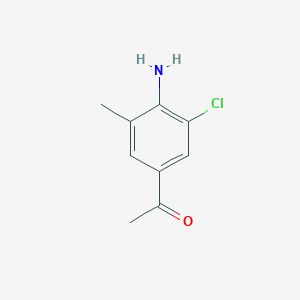
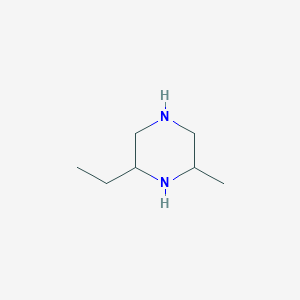
![(4Z)-5-methyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12451363.png)
![N,N'-bis[(E)-(4-fluorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B12451368.png)
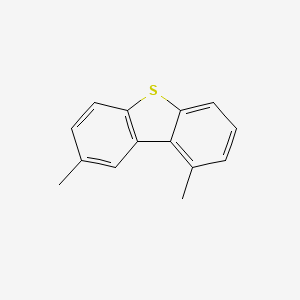
![N-[4-({4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-4-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B12451379.png)
